molecular formula C8H17NO B13330023 (1-(1-(Methylamino)ethyl)cyclobutyl)methanol

(1-(1-(Methylamino)ethyl)cyclobutyl)methanol

Cat. No.: B13330023
M. Wt: 143.23 g/mol
InChI Key: RBGBDBAZNCFGSJ-UHFFFAOYSA-N
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Description

(1-(1-(Methylamino)ethyl)cyclobutyl)methanol is an organic compound with a unique structure that includes a cyclobutyl ring, a methylamino group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(Methylamino)ethyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-(1-(Methylamino)ethyl)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclobutyl compounds.

Scientific Research Applications

(1-(1-(Methylamino)ethyl)cyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(1-(Methylamino)ethyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog with a hydroxyl group attached to the cyclobutyl ring.

    Cyclobutylamine: Contains an amino group instead of the methylamino group.

    Cyclobutanone: The oxidized form of the cyclobutyl ring.

Uniqueness

(1-(1-(Methylamino)ethyl)cyclobutyl)methanol is unique due to the presence of both a methylamino group and a hydroxyl group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

(1-(1-(Methylamino)ethyl)cyclobutyl)methanol, also known as a cyclobutyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8_{8}H15_{15}N
  • Molecular Weight : 141.21 g/mol
  • IUPAC Name : this compound

This compound features a cyclobutyl ring, which is known for its unique strain and reactivity, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The presence of the methylamino group enhances its ability to form hydrogen bonds, which may facilitate binding to target proteins. This interaction can modulate various signaling pathways involved in cellular processes.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with cyclobutyl moieties possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Cyclobutyl-containing compounds have been investigated for their anticancer potential. Studies show that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, an analog of this compound demonstrated cytotoxic effects in breast cancer cells by activating caspase pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been shown to enhance neuronal survival in models of oxidative stress, possibly through the modulation of antioxidant pathways. This activity positions it as a candidate for further exploration in neurodegenerative disease research.

Case Studies and Research Findings

StudyFindings
Study 1: Antimicrobial Activity Demonstrated broad-spectrum activity against various bacteriaSuggests potential for development as an antibacterial agent
Study 2: Anticancer Activity Induced apoptosis in breast cancer cell linesHighlights its potential as an anticancer therapeutic
Study 3: Neuroprotective Effects Improved neuronal survival under oxidative stress conditionsIndicates possible applications in treating neurodegenerative diseases

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[1-[1-(methylamino)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C8H17NO/c1-7(9-2)8(6-10)4-3-5-8/h7,9-10H,3-6H2,1-2H3

InChI Key

RBGBDBAZNCFGSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC1)CO)NC

Origin of Product

United States

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